

In-Depth Technical Guide: Ala-Phe-Lys-AMC

(CAS Number: 120928-02-1)

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Compound of Interest

Compound Name: *Ala-Phe-Lys-AMC*

Cat. No.: *B568614*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Ala-Phe-Lys-7-amido-4-methylcoumarin (**Ala-Phe-Lys-AMC**), focusing on its core applications, experimental protocols, and the underlying biochemical principles. This document is intended to serve as a valuable resource for researchers in drug discovery and development, particularly those focused on enzymes involved in proteolysis.

Core Concepts and Applications

Ala-Phe-Lys-AMC is a synthetic peptide substrate primarily utilized for the sensitive and continuous assay of plasmin activity.^{[1][2]} The substrate consists of the tripeptide Alanine-Phenylalanine-Lysine linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the lysine residue and the AMC group by a protease with appropriate specificity, the free AMC is released. Liberated AMC exhibits strong fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction. This principle forms the basis of a highly sensitive and direct assay for measuring the activity of specific proteases.

The primary enzyme target for **Ala-Phe-Lys-AMC** is plasmin, a serine protease that plays a crucial role in the fibrinolytic system by degrading fibrin blood clots.^{[1][2]} Consequently, this substrate is an invaluable tool for studying fibrinolysis, screening for plasmin inhibitors or activators, and characterizing the kinetic properties of this enzyme.

Physicochemical and Handling Properties

A clear understanding of the physical and chemical characteristics of **Ala-Phe-Lys-AMC** is essential for its proper handling and use in experimental settings.

Property	Value	Source
CAS Number	120928-02-1	Internal Search
Molecular Formula	C ₂₈ H ₃₅ N ₅ O ₅	Internal Search
Molecular Weight	521.6 g/mol	Internal Search
Form	Typically supplied as a solid powder.	N/A
Solubility	Soluble in organic solvents such as dimethyl sulfoxide (DMSO). Aqueous solubility is limited.	N/A
Storage	Store at -20°C, protected from light and moisture.	N/A

Experimental Protocols

While a specific, detailed protocol for **Ala-Phe-Lys-AMC** is not readily available in the public domain, a general procedure for a plasmin activity assay using a similar AMC-based substrate can be adapted. The following protocol is a composite based on established methodologies for fluorogenic protease assays.

Materials

- **Ala-Phe-Lys-AMC**
- Purified plasmin or biological sample containing plasmin
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.05% (v/v) Tween-20)

- DMSO for substrate stock solution preparation
- 96-well black microplates (for fluorescence measurements)
- Fluorescence microplate reader with excitation and emission filters appropriate for AMC

Preparation of Reagents

- **Substrate Stock Solution:** Prepare a stock solution of **Ala-Phe-Lys-AMC** in DMSO. The exact concentration will depend on the desired final assay concentration and should be optimized for the specific experimental conditions. A typical starting stock concentration is 1-10 mM.
- **Enzyme Solution:** Prepare a solution of plasmin in assay buffer. The concentration of the enzyme should be chosen to ensure a linear rate of substrate hydrolysis over the desired reaction time.
- **Assay Buffer:** Prepare a sufficient quantity of the assay buffer and ensure it is at the desired reaction temperature.

Assay Procedure

- **Assay Plate Setup:** To each well of a 96-well black microplate, add the appropriate volume of assay buffer.
- **Substrate Addition:** Add the **Ala-Phe-Lys-AMC** stock solution to each well to achieve the desired final concentration. Mix gently.
- **Enzyme Addition:** Initiate the reaction by adding the plasmin solution to each well. The final volume in each well should be consistent.
- **Fluorescence Measurement:** Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the increase in fluorescence intensity over time.
 - Excitation Wavelength: ~360-380 nm
 - Emission Wavelength: ~440-460 nm

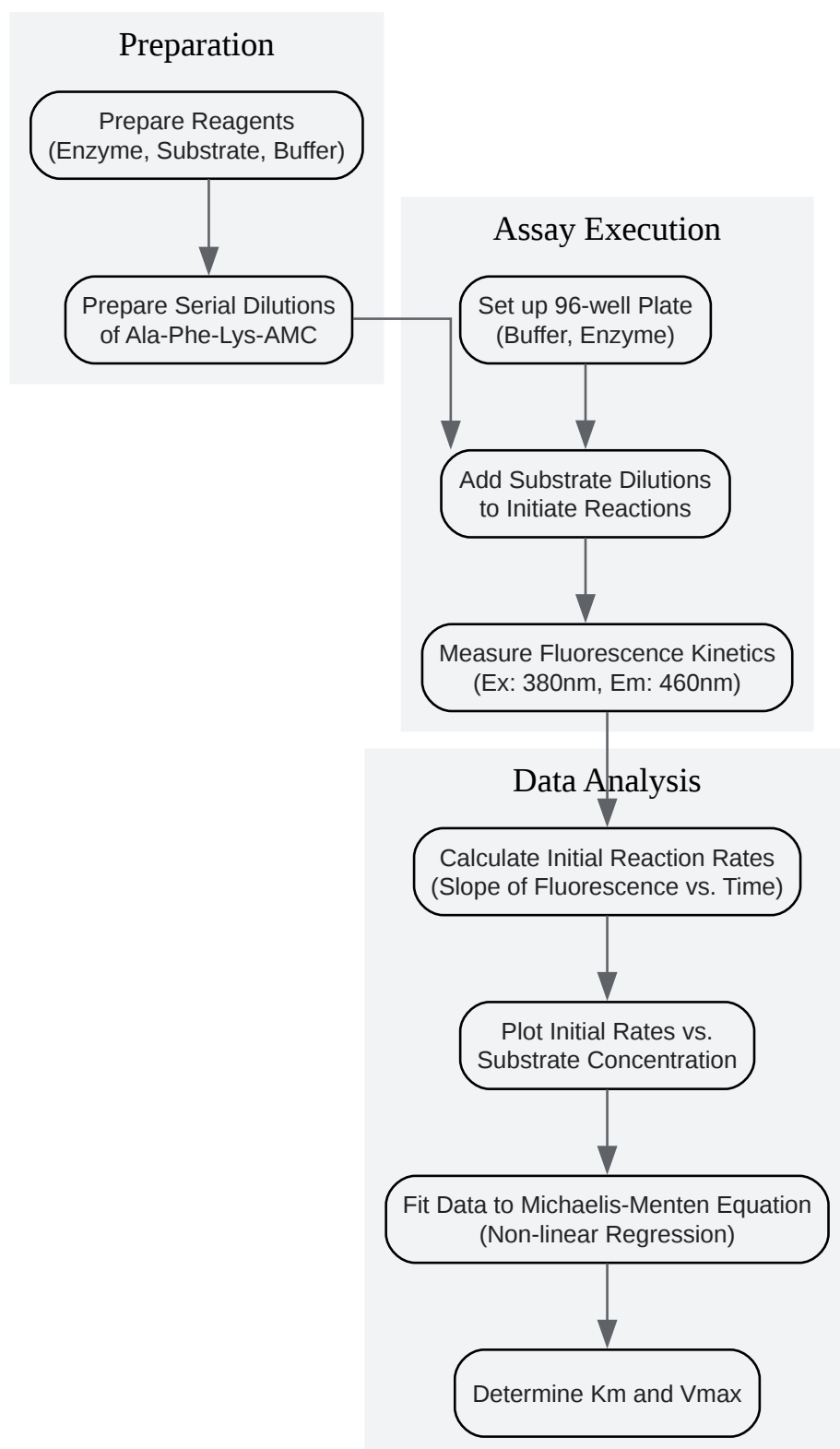
- **Data Analysis:** The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.

Quantitative Data and Kinetic Analysis

To fully characterize the interaction between plasmin and **Ala-Phe-Lys-AMC**, it is essential to determine the Michaelis-Menten kinetic parameters, namely the Michaelis constant (K_m) and the maximal reaction velocity (V_{max}). The K_m value represents the substrate concentration at which the reaction rate is half of V_{max} and is an indicator of the affinity of the enzyme for the substrate.

While specific K_m and k_{cat} values for the interaction of plasmin with **Ala-Phe-Lys-AMC** are not readily available in the provided search results, a 1979 study on a similar substrate, **Suc-Ala-Phe-Lys-AMC**, reported a K_m value in the region of 10^{-4} M for human and bovine plasmins.[3] Researchers using **Ala-Phe-Lys-AMC** would need to experimentally determine these constants for their specific assay conditions.

Experimental Workflow for Kinetic Parameter Determination

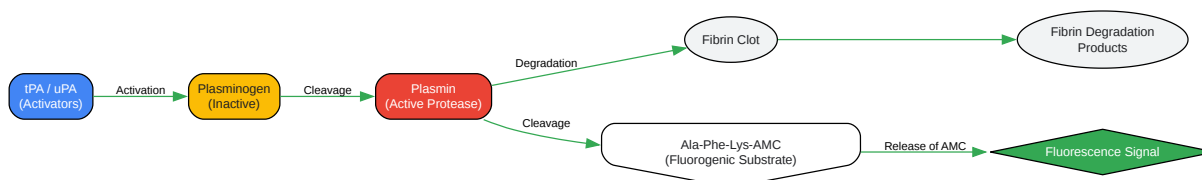


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Caption: Workflow for determining K_m and V_{max} of plasmin with **Ala-Phe-Lys-AMC**.

Signaling Pathways and Broader Context

The primary signaling pathway in which **Ala-Phe-Lys-AMC** is a relevant tool is the fibrinolytic pathway. This pathway is responsible for the dissolution of fibrin clots and is critical for maintaining blood vessel patency.



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Caption: The role of **Ala-Phe-Lys-AMC** in monitoring the fibrinolytic pathway.

By providing a quantitative measure of plasmin activity, **Ala-Phe-Lys-AMC** allows researchers to investigate the efficacy of profibrinolytic or antifibrinolytic drugs. For instance, the inhibitory effects of compounds on plasmin can be readily assessed by measuring the reduction in the rate of AMC release.

Conclusion

Ala-Phe-Lys-AMC is a robust and sensitive tool for the study of plasmin and the broader fibrinolytic system. Its utility in high-throughput screening and detailed kinetic analysis makes it an indispensable reagent for academic and industrial researchers alike. Proper understanding of its chemical properties, adherence to optimized experimental protocols, and correct interpretation of the resulting quantitative data are paramount to leveraging its full potential in drug discovery and development.

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